N-(2-([2,3'-bithiophen]-5-yl)ethyl)tetrahydrofuran-3-carboxamide
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Overview
Description
N-(2-([2,3’-bithiophen]-5-yl)ethyl)tetrahydrofuran-3-carboxamide is a complex organic compound that belongs to the class of carboxamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-([2,3’-bithiophen]-5-yl)ethyl)tetrahydrofuran-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the bithiophene moiety, followed by the introduction of the ethyl linker and the tetrahydrofuran ring. The final step involves the formation of the carboxamide group through a condensation reaction with an appropriate amine.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-([2,3’-bithiophen]-5-yl)ethyl)tetrahydrofuran-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The hydrogen atoms on the thiophene rings can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated thiophenes.
Scientific Research Applications
N-(2-([2,3’-bithiophen]-5-yl)ethyl)tetrahydrofuran-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and electronic devices.
Mechanism of Action
The mechanism of action of N-(2-([2,3’-bithiophen]-5-yl)ethyl)tetrahydrofuran-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)-1H-indole-3-carboxamide: Shares a similar carboxamide group but has different heterocyclic rings.
2-aminothiophene-3-carboxamide: Contains a thiophene ring and a carboxamide group but lacks the tetrahydrofuran ring.
Uniqueness
N-(2-([2,3’-bithiophen]-5-yl)ethyl)tetrahydrofuran-3-carboxamide is unique due to its combination of a tetrahydrofuran ring, a bithiophene moiety, and an ethyl linker. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]oxolane-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S2/c17-15(11-4-7-18-9-11)16-6-3-13-1-2-14(20-13)12-5-8-19-10-12/h1-2,5,8,10-11H,3-4,6-7,9H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVTSHBBVZACYIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(=O)NCCC2=CC=C(S2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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